nisin Z
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Overview
Description
Nisin Z is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It is a variant of nisin, differing by a single amino acid substitution. This compound is widely recognized for its potent antimicrobial properties, particularly against Gram-positive bacteria. It is commonly used as a food preservative due to its ability to inhibit the growth of foodborne pathogens and spoilage organisms .
Mechanism of Action
Target of Action
Nisin Z, a variant of nisin, is a small cationic peptide that primarily targets Gram-positive bacteria . Its primary target is lipid II , an essential precursor in peptidoglycan biosynthesis . Lipid II is a molecule found in the cell membrane of bacteria and plays a crucial role in cell wall synthesis .
Mode of Action
This compound exhibits a dual mode of action . It binds to lipid II on the bacterial membrane, resulting in the inhibition of cell wall synthesis . This binding also leads to the formation of pores in the bacterial cell membrane . The pore formation causes a loss of vital ions and molecules, leading to cell death .
Biochemical Pathways
The interaction of this compound with lipid II disrupts the biochemical pathways involved in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis . Additionally, this compound can induce apoptosis and inhibit the outgrowth of bacterial spores .
Pharmacokinetics
It’s known that this compound is heat stable at acidic ph and shows a bactericidal mode of action against certain bacteria .
Result of Action
The result of this compound’s action is the death of the targeted bacterial cells . By inhibiting cell wall synthesis and forming pores in the cell membrane, this compound causes the cells to lose vital ions and molecules, leading to cell death . In addition, this compound has been found to induce selective toxicity and negatively affect the energy metabolism of certain cells .
Action Environment
The effectiveness of this compound is often affected by environmental factors such as pH, temperature, food composition, structure, and food microbiota . For instance, the action of this compound is optimal at pH 6.0 and is significantly reduced by di- and trivalent cations . Moreover, this compound is more soluble and stable at a pH above 6 compared to nisin A .
Biochemical Analysis
Biochemical Properties
Nisin Z interacts with various enzymes, proteins, and other biomolecules. It is a 3.5-kDa polypeptide with antimicrobial activity . Its gene, nisZ, has been cloned and its nucleotide sequence was found to be identical to that of the precursor nisin gene apart from a single mutation resulting in the substitution His27Asn in the mature polypeptide .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As an antimicrobial peptide, it inhibits the growth of other bacteria . Its antimicrobial activity enhances food safety and shelf life by combating pathogens such as Listeria monocytogenes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The His27Asn substitution in this compound indicates that it has a similar structure to nisin .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nisin Z is produced through fermentation using Lactococcus lactis strains. The production process involves cultivating the bacteria in a suitable growth medium, typically containing glucose or other carbon sources. The fermentation is carried out under controlled conditions, including pH, temperature, and aeration, to optimize this compound yield. The peptide is then purified using techniques such as salting-out, ultrafiltration, and chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process is designed to maintain high cell density and continuous growth of Lactococcus lactis. This is achieved by using a membrane bioreactor system that allows for the removal of inhibitory by-products like lactic acid, thus enhancing this compound productivity. Genetic modifications to the bacterial strains can further improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Nisin Z undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reduction reactions can break these disulfide bonds, altering the peptide’s conformation and activity.
Substitution: this compound can participate in substitution reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Dithiothreitol and beta-mercaptoethanol are used for reduction reactions.
Substitution Reactions: These can occur under various conditions, often involving specific enzymes or chemical catalysts.
Major Products Formed: The major products formed from these reactions include modified this compound peptides with altered antimicrobial properties. These modifications can enhance or reduce the peptide’s activity depending on the nature of the reaction .
Scientific Research Applications
Nisin Z has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: It has potential therapeutic applications, including the treatment of infections caused by antibiotic-resistant bacteria and as an anti-cancer agent due to its selective cytotoxicity towards cancer cells
Industry: this compound is extensively used in the food industry as a natural preservative. .
Comparison with Similar Compounds
Nisin Z is similar to other nisin variants, such as nisin A, but it has unique properties that make it more effective in certain applications:
Nisin A: Differs from this compound by a single amino acid substitution (histidine in nisin A vs. asparagine in this compound). .
Other Lantibiotics: this compound is part of the lantibiotic family, which includes compounds like lacticin and subtilin. .
This compound’s unique properties, such as its enhanced solubility and diffusion, make it a valuable compound for various applications, particularly in the food and pharmaceutical industries.
Properties
CAS No. |
137061-46-2 |
---|---|
Molecular Formula |
C141H229N41O38S7 |
Molecular Weight |
3331.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(2-amino-2-oxoethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
InChI |
InChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1 |
InChI Key |
PWFSAVZKCGCNRK-RDLXCTAXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |
Synonyms |
nisin Z |
Origin of Product |
United States |
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